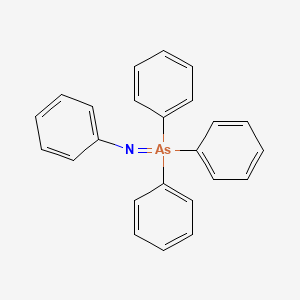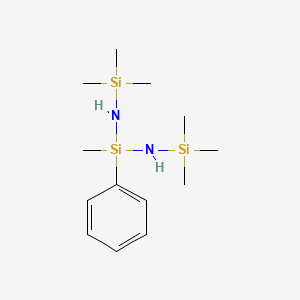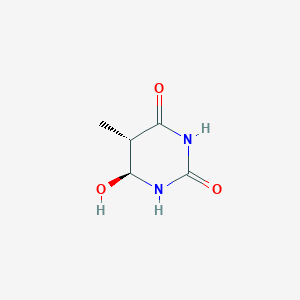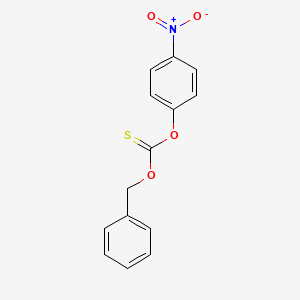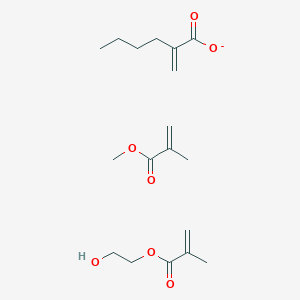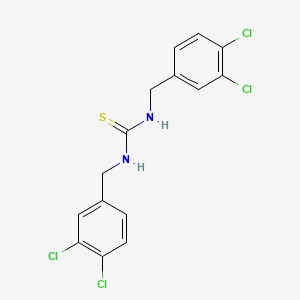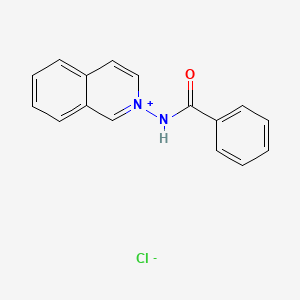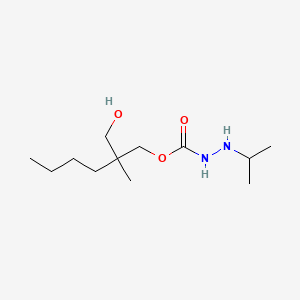
2-Butyl-2-methyl-1,3-propanediol isopropylaminocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-2-methyl-1,3-propanediol isopropylaminocarbamate is a chemical compound with the molecular formula C12H25NO3 It is a derivative of 2-butyl-2-methyl-1,3-propanediol, which is known for its applications in various industrial and scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-2-methyl-1,3-propanediol isopropylaminocarbamate typically involves the reaction of 2-butyl-2-methyl-1,3-propanediol with isopropylamine and a carbamoylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to 50°C. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process is optimized to minimize waste and reduce production costs. Quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-2-methyl-1,3-propanediol isopropylaminocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Butyl-2-methyl-1,3-propanediol isopropylaminocarbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-butyl-2-methyl-1,3-propanediol isopropylaminocarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3-propanediol: A related compound with similar chemical properties but different applications.
2-Butyl-2-ethyl-1,3-propanediol: Another similar compound used in the production of polyesters and other polymers.
2-Methyl-2-propyl-1,3-propanediol: Known for its sedative and muscle relaxant effects.
Uniqueness
2-Butyl-2-methyl-1,3-propanediol isopropylaminocarbamate is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
25649-04-1 |
|---|---|
Fórmula molecular |
C12H26N2O3 |
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)-2-methylhexyl] N-(propan-2-ylamino)carbamate |
InChI |
InChI=1S/C12H26N2O3/c1-5-6-7-12(4,8-15)9-17-11(16)14-13-10(2)3/h10,13,15H,5-9H2,1-4H3,(H,14,16) |
Clave InChI |
WUAAJHKTLJWUPX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(CO)COC(=O)NNC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


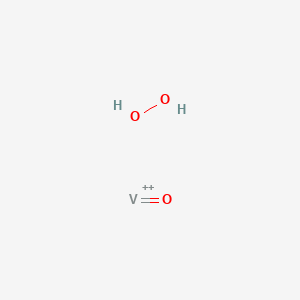
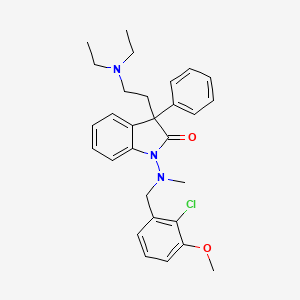
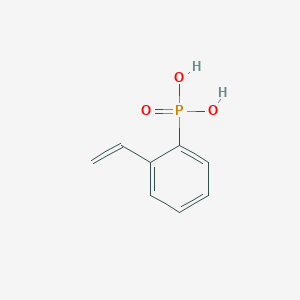
![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)
